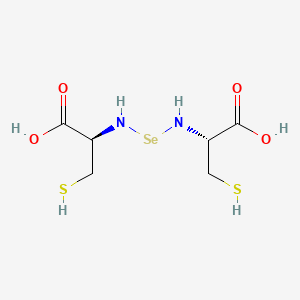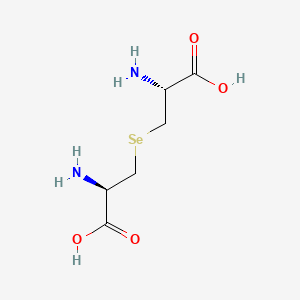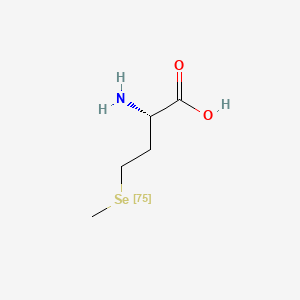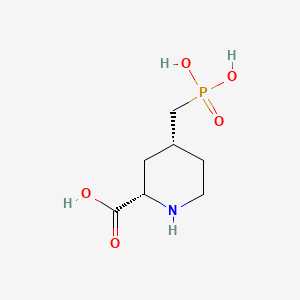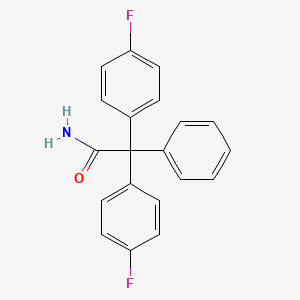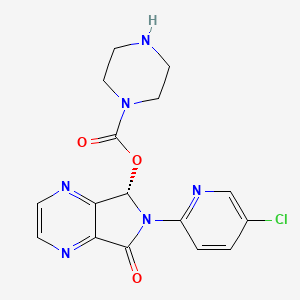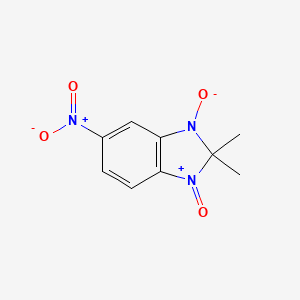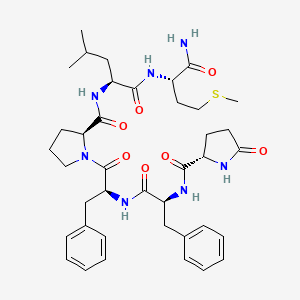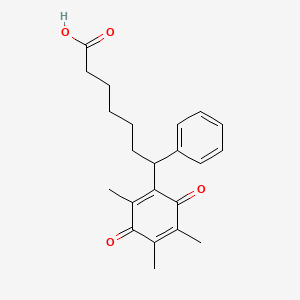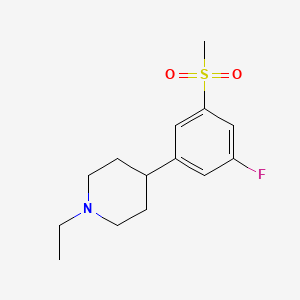
1H-Indole-5-carboxamide
Vue d'ensemble
Description
1H-Indole-5-carboxamide, also known as SD-169, is a p38α MAPK-selective inhibitor . It has been found to prevent the development and progression of diabetes in nonobese diabetic (NOD) mice by inhibiting T cell infiltration and activation . It is also known as 5-(Aminocarbonyl)-1H-indole, 5-Carbamoylindole, and 5-Carboxamidoindole .
Synthesis Analysis
The synthesis of indole derivatives, including 1H-Indole-5-carboxamide, has been a topic of interest for many researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse .Molecular Structure Analysis
The molecular formula of 1H-Indole-5-carboxamide is C9H8N2O . It has a molecular weight of 160.18 .Chemical Reactions Analysis
1H-Indole-5-carboxamide has been used for the preparation of potential fructose bisphosphatase inhibitors . It has also been used as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .Physical And Chemical Properties Analysis
1H-Indole-5-carboxamide is a pale yellow to off-white powder . It has a molecular weight of 160.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including 1H-Indole-5-carboxamide, have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . They showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives are known for their anti-inflammatory properties. The presence of the indole nucleus in medicinal compounds has led to the development of a broad spectrum of biologically active pharmacophores .
Anticancer Activity
Indole derivatives have shown potential in cancer treatment. They have been found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors .
Anti-HIV Activity
Indole derivatives have also been studied for their anti-HIV properties. They have shown potential in developing new useful derivatives for HIV treatment .
Antioxidant Activity
Indole derivatives possess antioxidant activities, which have created interest among researchers to synthesize a variety of indole derivatives .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activities. They have been used in the development of new drugs for the treatment of various microbial infections .
Inhibitor of Various Enzymes and Proteins
1H-Indole-5-carboxamide has been used for the preparation of potential fructose bisphosphatase inhibitors . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .
Treatment of Diabetes
1H-Indole-5-carboxamide (SD-169) is a p38α MAPK-selective inhibitor. It has been shown to prevent the development and progression of diabetes in nonobese diabetic (NOD) mice by inhibiting T cell infiltration and activation .
Mécanisme D'action
Target of Action
1H-Indole-5-carboxamide, also known as SD-169, is a selective inhibitor of p38α MAPK . The p38 MAPKs are important players in cellular responses to external stress signals and are involved in a wide range of cellular processes such as inflammation and cell differentiation .
Mode of Action
1H-Indole-5-carboxamide interacts with its target, p38α MAPK, in an ATP-competitive manner . This means that the compound competes with ATP for binding to the kinase, thereby inhibiting its activity. This interaction results in the inhibition of T cell infiltration and activation .
Biochemical Pathways
The primary biochemical pathway affected by 1H-Indole-5-carboxamide is the p38 MAPK signaling pathway . By inhibiting p38α MAPK, the compound disrupts the downstream effects of this pathway, which include the production of pro-inflammatory cytokines and the activation of immune cells .
Pharmacokinetics
It is known to be orally active , suggesting that it is well absorbed in the gastrointestinal tract and can reach systemic circulation.
Result of Action
The primary result of 1H-Indole-5-carboxamide’s action is the prevention of the development and progression of diabetes in nonobese diabetic (NOD) mice . This is achieved through the inhibition of T cell infiltration and activation, which are key processes in the pathogenesis of autoimmune diabetes .
Orientations Futures
Indole derivatives, including 1H-Indole-5-carboxamide, have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propriétés
IUPAC Name |
1H-indole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMYQEAXTITUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566323 | |
| Record name | 1H-Indole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5-carboxamide | |
CAS RN |
1670-87-7 | |
| Record name | Indole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1H-Indole-5-carboxamide derivatives interesting for pharmaceutical research?
A: 1H-Indole-5-carboxamide serves as a versatile scaffold in medicinal chemistry, demonstrating potential across various therapeutic areas. Its derivatives have shown promising activity as antagonists for peptidoleukotrienes [] and as highly potent and selective inhibitors of monoamine oxidase B (MAO-B) [].
Q2: How do structural modifications to the 1H-Indole-5-carboxamide core affect its biological activity?
A2: Research reveals that even slight alterations to the 1H-Indole-5-carboxamide structure significantly influence its pharmacological profile.
Q3: Can you elaborate on the mechanism of action of 1H-Indole-5-carboxamide derivatives as MAO-B inhibitors?
A: 1H-Indole-5-carboxamides, specifically those with substitutions like the 3,4-dichlorophenyl group, act as potent, selective, competitive, and reversible inhibitors of MAO-B []. While their exact binding mode requires further investigation, computational docking studies suggest they interact with the enzyme's active site, likely competing with substrates like dopamine and phenylethylamine [].
Q4: Are there any insights into the pharmacokinetic properties of 1H-Indole-5-carboxamide derivatives?
A4: Research has provided some information regarding the pharmacokinetic (PK) properties of specific 1H-Indole-5-carboxamide derivatives:
- A study found that incorporating a carboxamide instead of a methyl ether group at the 5th position of the indole ring led to improved bioavailability in 5-HT1A receptor agonists [].
- For the leukotriene antagonist 4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]- 3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5q), absolute bioavailability in rats was found to be 28%, with detectable blood levels even 24 hours after administration [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




